8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 919020-40-9
VCID: VC4228582
InChI: InChI=1S/C17H21N5O4/c1-20(2)16-18-14-13(15(24)19-17(25)21(14)3)22(16)9-11(23)10-26-12-7-5-4-6-8-12/h4-8,11,23H,9-10H2,1-3H3,(H,19,24,25)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(COC3=CC=CC=C3)O
Molecular Formula: C17H21N5O4
Molecular Weight: 359.386

8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 919020-40-9

Cat. No.: VC4228582

Molecular Formula: C17H21N5O4

Molecular Weight: 359.386

* For research use only. Not for human or veterinary use.

8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 919020-40-9

Specification

CAS No. 919020-40-9
Molecular Formula C17H21N5O4
Molecular Weight 359.386
IUPAC Name 8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C17H21N5O4/c1-20(2)16-18-14-13(15(24)19-17(25)21(14)3)22(16)9-11(23)10-26-12-7-5-4-6-8-12/h4-8,11,23H,9-10H2,1-3H3,(H,19,24,25)
Standard InChI Key ODRONDBBJGNNMP-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(COC3=CC=CC=C3)O

Introduction

Given the lack of direct information on 8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, this article will focus on the general characteristics of purine derivatives and their potential applications, drawing parallels with related compounds.

General Characteristics of Purine Derivatives

Purine derivatives are essential components of nucleic acids and play critical roles in cellular metabolism and signaling. They are often modified with various functional groups to enhance their biological activity. The presence of hydroxy, phenoxy, and amino groups in these compounds suggests potential reactivity and biological activity, making them interesting subjects for chemical and pharmacological research.

Structural Features

  • Purine Base: The core structure of these compounds is a purine ring, which is modified with different functional groups.

  • Functional Groups: Hydroxy, phenoxy, and amino groups are common modifications that can influence the compound's reactivity and biological activity.

Synthesis

The synthesis of purine derivatives typically involves multi-step organic reactions. Common reagents include alkyl halides for alkylation steps and phenolic compounds for ether formation. Advanced techniques like microwave-assisted synthesis or solid-phase synthesis can enhance yields and reduce reaction times.

Potential Applications

Purine derivatives have been explored for various therapeutic applications, including antiviral and anti-inflammatory contexts. Their mechanism of action often involves modulation of enzymatic pathways related to viral replication or inflammatory responses.

Antiviral Applications

Some purine derivatives have shown potential as antiviral agents, particularly in targeting viral replication mechanisms. For instance, compounds with allosteric effector properties against the Hepatitis B virus core protein have been discussed in patent literature.

Anti-Inflammatory Applications

The anti-inflammatory potential of purine derivatives is also an area of interest. These compounds may interact with biological targets involved in inflammatory pathways, although specific mechanisms require further research.

Comparison with Similar Compounds

While specific data on 8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is limited, related compounds like 8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione offer insights into the structural diversity and potential applications of purine derivatives .

Structural Variations

Compound NameStructural FeaturesUnique Aspects
8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dioneContains dimethylaminoethyl groupDifferent amino substitution
8-(allylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dioneAllylamino instead of hydrazinylVarying side chain properties
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurineLacks hydrazinyl functionalitySimpler structure

These comparisons highlight how variations in substituents can influence chemical behavior and biological activity, making each compound distinct in its potential applications.

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